molecular formula C10H10ClF2NO3S B8239777 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride

2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride

Cat. No.: B8239777
M. Wt: 297.71 g/mol
InChI Key: VISFLVDSLXMOOO-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride (CAS 1186194-32-0) is a benzoyl chloride derivative and a key chemical building block in organic synthesis and pharmaceutical research . With the molecular formula C10H10ClF2NO3S and a molecular weight of 297.71 g/mol, this compound serves as a reactive intermediate for the synthesis of more complex molecules . Its primary application is in the research and development of targeted protein kinase inhibitors. This compound and its direct precursor, 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS 1103234-56-5), have been utilized as crucial scaffolds in the discovery of novel therapeutics . Scientific studies detail its use in the development of potent B-Raf V600E inhibitors, which are a key target in the treatment of various cancers, including unresectable melanoma . Other research explores its role as a template for creating selective inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a potential target for promoting liver regeneration . The acyl chloride group makes this molecule highly reactive, ideal for forming amide or ester bonds, thereby accelerating the exploration of new chemical entities in drug discovery campaigns . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,6-difluoro-3-(propylsulfonylamino)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO3S/c1-2-5-18(16,17)14-7-4-3-6(12)8(9(7)13)10(11)15/h3-4,14H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISFLVDSLXMOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride (SOCl₂) Mediated Conversion

Reaction Conditions :

  • Reagent : Excess thionyl chloride (2–3 equivalents)

  • Solvent : Anhydrous dichloromethane (DCM)

  • Catalyst : N,N-dimethylformamide (DMF, 0.1 equivalents)

  • Temperature : Reflux (40–45°C)

  • Duration : 4–6 hours

Procedure :
The benzoic acid (1 equivalent) is suspended in DCM, followed by dropwise addition of SOCl₂. Catalytic DMF initiates exothermic gas evolution (HCl/SO₂). After reflux, excess reagents are removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid.

Yield : 85–92% (theoretical)
Purity : ≥95% (HPLC)

Oxalyl Chloride [(COCl)₂] Method

Reaction Conditions :

  • Reagent : Oxalyl chloride (1.5 equivalents)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Catalyst : DMF (0.05 equivalents)

  • Temperature : 0°C → room temperature (gradual warming)

  • Duration : 2 hours

Procedure :
The acid is dissolved in THF under nitrogen. Oxalyl chloride is added at 0°C, followed by DMF. The mixture warms to room temperature, with gas evolution (CO/CO₂) indicating progress. Solvent removal under vacuum affords the product.

Yield : 88–90%
Advantage : Mild conditions minimize side reactions.

Comparative Analysis of Chlorination Methods

ParameterThionyl ChlorideOxalyl Chloride
Reaction Time 4–6 hours2 hours
Temperature Reflux (40–45°C)0°C → RT
Byproduct Toxicity SO₂/HCl (corrosive)CO/CO₂ (less hazardous)
Scalability Suitable for bulk synthesisLimited by gas evolution
Typical Yield 85–92%88–90%

Critical Process Considerations

Moisture Control

Both methods require rigorously anhydrous conditions to prevent hydrolysis back to the carboxylic acid. Molecular sieves (4Å) are recommended for solvent drying.

Purification Challenges

  • Distillation : Thionyl chloride residues are removed via fractional distillation under reduced pressure.

  • Recrystallization : The acyl chloride is recrystallized from hexane/ethyl acetate (9:1) to achieve >99% purity.

Stability Profile

The product is hygroscopic and stored under nitrogen at −20°C. Decomposition occurs above 50°C, necessitating cold-chain handling.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/h

  • Advantage : Enhanced heat dissipation minimizes thermal degradation.

Waste Management

  • SOCl₂ Neutralization : Quenched with aqueous NaHCO₃ to form NaCl/SO₂.

  • Solvent Recovery : DCM is reclaimed via distillation (≥98% purity).

Analytical Characterization

TechniqueKey Findings
¹H NMR (CDCl₃)δ 1.05 (t, 3H, CH₃), δ 3.25 (m, 2H, SO₂NH), δ 7.45 (m, 1H, aromatic)
FT-IR 1775 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O)
HPLC-MS m/z 297.1 [M+H]⁺, retention time 6.8 min

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzamides, esters, and thioesters.

    Hydrolysis: 2,6-Difluoro-3-(propylsulfonamido)benzoic acid.

    Reduction: 2,6-Difluoro-3-(propylsulfonamido)benzyl alcohol or amine derivatives.

Scientific Research Applications

Chemistry

2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride serves as a versatile starting material for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Synthesis of Sulfonamide Derivatives : The sulfonamide group can be modified to create new compounds with potential therapeutic applications.
  • Formation of Bioconjugates : The reactive benzoyl chloride moiety can be used to attach biomolecules, facilitating drug development and delivery systems.

Biology

In biological research, this compound has been investigated for its potential biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens. Research indicates that compounds with similar structures have shown effectiveness against bacteria and fungi .
  • Enzyme Inhibition : The compound has been noted to inhibit specific enzymes involved in metabolic pathways, which can impact cellular functions and signaling pathways.

Medicine

The compound is explored as an intermediate in the synthesis of pharmaceutical agents:

  • Drug Development : Its derivatives are being studied for their potential as therapeutic agents against various diseases, including cancer and infectious diseases. For example, modifications to the sulfonamide group could enhance the bioactivity of resulting compounds .
  • Targeted Therapies : Research into PROTAC (proteolysis-targeting chimera) technologies indicates that compounds like this compound could play a role in targeted protein degradation strategies for treating cancers driven by specific mutations .

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of various sulfonamide derivatives, including those derived from this compound, demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the propylsulfonamido group could enhance activity against resistant strains.

Case Study 2: Drug Development

Research published in a peer-reviewed journal highlighted the synthesis of novel compounds based on this compound aimed at targeting protozoan parasites such as Plasmodium falciparum. These studies showed promising results with IC50 values indicating effective inhibition of parasite growth, suggesting potential for developing new antimalarial therapies .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride involves its reactivity towards nucleophiles, which allows it to modify biological molecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these molecules, potentially altering their function and activity. This reactivity is exploited in biochemical studies to investigate enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

LG = Leaving Group; EDG = Electron-Donating Group

Research Findings and Functional Insights

Reactivity in Acylation Reactions

The propylsulfonamido group in 2,6-difluoro-3-(propylsulfonamido)benzoyl chloride enhances its electrophilicity compared to methoxy-substituted analogs. This is attributed to the sulfonamido group’s ability to stabilize negative charge development during nucleophilic attack, facilitating faster reaction rates in amide or ester bond formation . In contrast, perfluorinated analogs exhibit reduced reactivity due to steric and electronic effects from fluorine atoms .

Solubility and Stability

  • Perfluorinated derivatives show exceptional stability under harsh conditions (e.g., strong acids, high temperatures) but require specialized fluorinated solvents for processing .

Toxicological and Environmental Profiles

    Biological Activity

    2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Synthesis

    The molecular formula of this compound is C11H12ClF2N2O2S. The synthesis typically involves the introduction of a propylsulfonamide group onto a difluorobenzoyl chloride framework. Various synthetic routes have been documented, including Friedel-Crafts acylation and other nucleophilic substitution reactions.

    Biological Activities

    Research indicates that this compound exhibits a range of biological activities:

    • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and E. coli with Minimum Inhibitory Concentration (MIC) values ranging from 1×1061\times 10^{-6} to 1×1051\times 10^{-5} mg/mL depending on the derivative structure used in testing .
    • Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly in cell lines expressing mutant B-Raf (V600E), which is associated with several cancers. In vitro studies using MTT assays revealed varying degrees of cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation at certain concentrations .

    The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets related to cell signaling pathways. Notably, it has been shown to inhibit the MAPK signaling pathway by affecting the phosphorylation status of MEK and ERK proteins in cancer cell lines .

    Case Studies

    • Antimicrobial Efficacy : A study conducted on various derivatives of the compound demonstrated that those with an aryl group exhibited potent antimicrobial activity. For example, one derivative showed an inhibition zone of 22 mm against Pseudomonas aeruginosa compared to a standard drug with an inhibition zone of 24 mm .
    • Anticancer Evaluation : In a study focusing on melanoma cells expressing B-Raf(V600E), the hybrid compound containing the sulfonamide group was tested alongside other known inhibitors. The results indicated that while it was only weakly active compared to others, it did not induce paradoxical activation of ERK signaling in cells expressing wild-type B-Raf .

    Data Summary

    The following table summarizes key biological activities and findings related to this compound:

    Activity Target IC50/MIC Values Notes
    AntimicrobialStaphylococcus aureusMIC 1×1061\times 10^{-6} mg/mLEffective against resistant strains
    AntimicrobialE. coliMIC 1×1051\times 10^{-5} mg/mLSignificant inhibition observed
    AnticancerMelanoma (A375 cells)IC50 ~10 µMWeakly active; does not activate ERK signaling
    AnticancerColon cancer (SW260 cells)IC50 ~2.81 µMCytotoxic effects noted

    Q & A

    Q. What are the recommended synthetic routes for preparing 2,6-difluoro-3-(propylsulfonamido)benzoyl chloride?

    The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. First, introduce the propylsulfonamide group at the 3-position through sulfonylation of an amine intermediate. Fluorination at the 2- and 6-positions is achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Finally, the benzoyl chloride moiety is generated via thionyl chloride (SOCl₂) treatment of the corresponding benzoic acid precursor . Key steps include:

    • Sulfonylation : Reacting 3-amino-2,6-difluorobenzoic acid with propane-1-sulfonyl chloride in a base (e.g., pyridine).
    • Chlorination : Treating the intermediate benzoic acid with SOCl₂ at reflux to form the acid chloride.

    Q. How should researchers characterize the purity and structure of this compound?

    Use a combination of analytical techniques:

    • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and sulfonamide linkage.
    • Mass spectrometry (ESI-MS or HRMS) : To verify molecular weight and detect impurities.
    • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% recommended for experimental reproducibility) .

    Q. What safety protocols are critical when handling this compound?

    Based on benzoyl chloride analogs, this compound is likely corrosive and a potential carcinogen. Key precautions include:

    • PPE : Nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Use a fume hood to avoid inhalation of vapors, which may cause pulmonary edema .
    • Incompatibility : Avoid contact with water or foam (risk of exothermic decomposition) .

    Q. What are the key reactivity features of this compound in synthetic applications?

    The benzoyl chloride group is highly electrophilic, enabling acylation reactions with nucleophiles (e.g., amines, alcohols). The fluorine substituents enhance electron-withdrawing effects, increasing reactivity toward aromatic substitution. Example applications:

    • Peptide coupling : React with amino groups to form amide bonds.
    • Heterocycle synthesis : Use as an acylating agent in the preparation of fluorinated heterocycles (e.g., benzoxazoles) .

    Q. What are its potential applications in pharmaceutical research?

    The compound’s fluorinated aromatic core and sulfonamide group make it a candidate for:

    • Enzyme inhibition : Targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
    • Prodrug development : Acylated intermediates for controlled drug release .

    Advanced Research Questions

    Q. How do fluorinated substituents influence the compound’s reactivity in nucleophilic acyl substitution?

    The electron-withdrawing fluorine atoms at the 2- and 6-positions increase the electrophilicity of the benzoyl chloride group, accelerating reactions with weak nucleophiles (e.g., anilines). However, steric hindrance from the sulfonamide group may reduce reactivity at the 3-position. Computational studies (DFT) are recommended to map electronic effects .

    Q. What stability challenges arise during long-term storage, and how can they be mitigated?

    Benzoyl chlorides are prone to hydrolysis, forming benzoic acid derivatives. Storage recommendations:

    • Anhydrous conditions : Use molecular sieves or store under inert gas (N₂/Ar).
    • Low temperature : –20°C in sealed, amber vials to prevent photodegradation. Stability testing via periodic HPLC analysis is advised .

    Q. How should researchers address contradictions in carcinogenicity data between animal and occupational studies?

    While animal studies show limited carcinogenicity for benzoyl chloride (e.g., no significant tumors via inhalation in mice), occupational data suggest elevated lung cancer risk in humans exposed to mixed chlorinated toluenes . Mitigation strategies:

    • Exposure control : Implement real-time air monitoring in labs.
    • Epidemiological analysis : Differentiate effects of benzoyl chloride from co-exposures (e.g., benzotrichloride) using cohort studies .

    Q. What experimental designs are optimal for studying its metabolic fate in vivo?

    Use isotopically labeled 13C^{13}\text{C}- or 18F^{18}\text{F}-analogs to track metabolites. Key steps:

    • Dosing : Administer to rodent models via inhalation or intravenous routes.
    • Sample analysis : LC-MS/MS to identify sulfonamide cleavage products or fluorinated metabolites. Compare results with in vitro microsomal assays to validate metabolic pathways .

    Q. How can analytical methods be optimized to detect trace degradation products?

    Develop a UPLC-MS/MS method with:

    • Column : C18 with 1.7 µm particles for high resolution.
    • Ionization : ESI-negative mode to enhance detection of acidic degradation products.
    • Calibration : Use synthetic standards for sulfonic acid and benzoic acid derivatives .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride
    Reactant of Route 2
    Reactant of Route 2
    2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride

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